molecular formula C12H11Cl2N5O3 B2880688 5-({3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)pyridine-3-carboxylic acid dihydrochloride CAS No. 1421604-98-9

5-({3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)pyridine-3-carboxylic acid dihydrochloride

Cat. No. B2880688
CAS RN: 1421604-98-9
M. Wt: 344.15
InChI Key: DJKQKEAGQDSPSQ-UHFFFAOYSA-N
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Description

This compound, also known as Enamine-ENA372573528, has the CAS Number 1421604-98-9 . Its IUPAC name is 5-[(3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]nicotinic acid dihydrochloride . The molecular weight of this compound is 344.16 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9N5O3.2ClH/c1-7-15-16-10-11(14-2-3-17(7)10)20-9-4-8(12(18)19)5-13-6-9;;/h2-6H,1H3,(H,18,19);2*1H . This indicates the presence of a triazolo[4,3-a]pyrazine core with a methyl group at position 3, an oxy group at position 8 linked to a pyridine ring, and a carboxylic acid group on the pyridine ring .

It is stored at room temperature . The compound’s InChI key is DJKQKEAGQDSPSQ-UHFFFAOYSA-N .

Scientific Research Applications

Medicinal Chemistry

This compound is part of a focused small molecule library of triazolo-pyrazines, which are considered a cornerstone in the field of medicinal chemistry . The triazolo-pyrazine platform is used to create building blocks relevant to medicinal chemistry .

Development of Antibacterial Agents

Triazolo-pyrazine derivatives, including the compound , have been synthesized and tested for their antibacterial activity . Some of these compounds have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Neurokinin Receptor Inhibition

The compound has been identified as a potential inhibitor of neurokinin receptors . Neurokinin receptors are a class of G protein-coupled receptors that are potential targets for drug development in various neurological and psychiatric disorders .

Development of Antimicrobial Agents

Infectious diseases pose a major challenge to human health, and there is an urgent need to develop new antimicrobial agents with excellent antibacterial activity . Triazolo-pyrazine derivatives are being explored for this purpose .

Drug Discovery

The compound is part of the nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials . These heterocycles are the basic backbone of many physiologically active compounds and drugs .

Synthesis of Novel Compounds

The compound can be used as a starting point for the synthesis of novel compounds. The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and actions to take if exposure occurs .

properties

IUPAC Name

5-[(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3.2ClH/c1-7-15-16-10-11(14-2-3-17(7)10)20-9-4-8(12(18)19)5-13-6-9;;/h2-6H,1H3,(H,18,19);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKQKEAGQDSPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2OC3=CN=CC(=C3)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)pyridine-3-carboxylic acid dihydrochloride

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